4-Fluorobenzoyl fluoride
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Overview
Description
4-Fluorobenzoyl fluoride is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzoyl fluoride where a fluorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical synthesis processes due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride, which produces 4-fluorobenzoyl chloride. This intermediate is then treated with hydrogen fluoride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 4-fluorotoluene followed by hydrolysis. The process typically includes the following steps:
- Chlorination of 4-fluorotoluene under ultraviolet light to form 4-fluorotrichlorotoluene.
- Hydrolysis of 4-fluorotrichlorotoluene using a composite catalyst of ferric trichloride and zinc chloride to produce 4-fluorobenzoyl chloride.
- Conversion of 4-fluorobenzoyl chloride to this compound using hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the benzoyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-fluorobenzoic acid and hydrogen fluoride.
Reduction: It can be reduced to 4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products like 4-fluorobenzamide, 4-fluorobenzyl alcohol, etc.
Hydrolysis: 4-fluorobenzoic acid.
Reduction: 4-fluorobenzyl alcohol.
Scientific Research Applications
4-Fluorobenzoyl fluoride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of fluorinated aromatic compounds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and diagnostic agents.
Industry: Used in the manufacture of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluorobenzoyl fluoride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the fluorobenzoyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Similar in structure but contains a chlorine atom instead of a fluoride.
4-Fluorobenzoic acid: The carboxylic acid derivative of 4-fluorobenzoyl fluoride.
4-Fluorobenzyl alcohol: The alcohol derivative of this compound.
Uniqueness
This compound is unique due to its high reactivity and the presence of both fluorine and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-fluorobenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQURHRJQIPDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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